(2R)-2-Aminobutane-1,4-diol
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Overview
Description
(2R)-2-Aminobutane-1,4-diol is an organic compound with the molecular formula C4H11NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Aminobutane-1,4-diol typically involves the reduction of 2-nitrobutane-1,4-diol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually include a temperature range of 25-30°C and a pressure of 1-2 atm. Another method involves the use of sodium borohydride as a reducing agent in an aqueous solution, followed by acidification to obtain the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-nitrobutane-1,4-diol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-aminobutane-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of this compound can yield butane-1,4-diol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Aminobutane-1,4-dione.
Reduction: Butane-1,4-diol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
(2R)-2-Aminobutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The compound may also interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways. Further research is needed to fully elucidate its molecular targets and mechanisms of action.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Aminobutane-1,4-diol: The enantiomer of (2R)-2-Aminobutane-1,4-diol, with similar chemical properties but different biological activity.
Butane-1,4-diol: A related compound lacking the amino group, used in the production of plastics and as a solvent.
2-Aminobutane-1,4-dione: An oxidized derivative of this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups
Biological Activity
(2R)-2-Aminobutane-1,4-diol is a chiral compound that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its unique biological properties. Its molecular formula is C4H11NO2, and it has a molecular weight of approximately 103.14 g/mol. The compound exists as a chiral molecule, with the (2R) configuration being biologically active.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Substrate : It acts as a substrate for enzymes involved in amino acid metabolism, particularly in pathways related to neurotransmitter synthesis and metabolism.
- Neurotransmitter Interaction : Preliminary studies suggest that it may influence neuronal signaling by interacting with neurotransmitter receptors, potentially affecting synaptic transmission and neuroplasticity.
- Metabolic Pathways : The compound may play a role in metabolic pathways by serving as a precursor to other biologically active molecules, including amino acids and neurotransmitters .
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its potential in treating neurological disorders by modulating neurotransmitter levels and enhancing neuronal survival under stress conditions.
3. Metabolic Regulation
The compound's involvement in metabolic pathways implies that it could regulate various physiological processes. Its ability to act as a precursor for bioactive molecules positions it as a candidate for further research into metabolic disorders .
Case Study 1: Neuroprotective Potential
A recent investigation into the neuroprotective effects of amino alcohols similar to this compound demonstrated significant improvement in neuronal survival rates during oxidative stress conditions. The study utilized primary neuronal cultures exposed to hydrogen peroxide, revealing that treatment with the compound enhanced cell viability and reduced apoptosis markers.
Case Study 2: Metabolic Pathway Exploration
In another study focused on metabolic pathways, researchers explored the conversion of this compound into other metabolites using enzyme assays. The results indicated that this compound could be effectively utilized in synthesizing essential amino acids through enzymatic reactions involving threonine aldolase .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
(2S)-2-Aminobutane-1,4-diol | Chiral Amino Alcohol | Similar metabolic pathways |
Butane-1,4-diol | Non-chiral Alcohol | Limited biological activity |
2-Aminobutane-1,4-dione | Oxidized Derivative | Potentially higher reactivity |
Properties
IUPAC Name |
(2R)-2-aminobutane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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